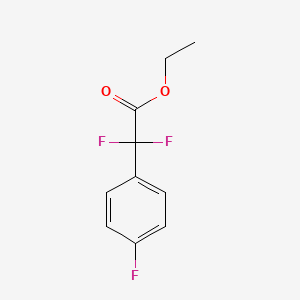

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Übersicht

Beschreibung

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of both difluoro and fluorophenyl groups, which contribute to its unique chemical properties.

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate are currently unknown . This compound is primarily used for research purposes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, exposure to certain conditions might affect the compound’s stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate can be synthesized through the esterification of 2,2-difluoro-2-(4-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the acid and ethanol in a specific molar ratio and heating the mixture under reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Hydrolysis: The primary products are 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

Industry: It is used in the development of agrochemicals and other industrial products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a fluorophenyl group.

Ethyl difluoroacetate: Lacks the fluorophenyl group, making it less complex.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group, used in different applications.

Uniqueness

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is unique due to the combination of difluoro and fluorophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high stability and binding affinity.

Biologische Aktivität

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a fluorinated organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C10H9F3O2

- Molecular Weight : 208.18 g/mol

- Structure : The compound features a central acetate moiety with two fluorinated groups, enhancing its lipophilicity and interaction with biological membranes.

The exact biological targets of this compound are not fully elucidated; however, research indicates that its fluorinated nature allows for enhanced penetration into cell membranes. This property is crucial for its effectiveness as a potential drug candidate. Studies suggest that it may interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

Biological Activities

-

Anticancer Properties :

- This compound has been investigated for its potential anti-cancer properties. It serves as an intermediate in the synthesis of compounds targeting specific biological pathways associated with cancer progression, particularly in non-small cell lung cancer (NSCLC) models.

- Case Study : Research demonstrated that derivatives of this compound exhibited cytotoxic effects against various human tumor cell lines, suggesting a promising avenue for further development in oncology .

- Antimicrobial Activity :

-

Insecticidal Properties :

- This compound has been studied for its insecticidal activity. Research indicates that fluorinated compounds can disrupt the normal physiological functions of insects, providing a basis for their use in agrochemical formulations.

Comparative Biological Activities

The following table summarizes various studies on the biological activities of this compound and its derivatives:

| Study Focus | Activity Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on NSCLC cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Insecticidal | Disruption of insect physiological functions | |

| Enzyme Interaction Studies | Modulation of enzyme activities |

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.

- Pharmacokinetics and Toxicology : Comprehensive studies on the pharmacokinetic profiles and potential toxicological effects to assess safety for therapeutic use.

- Development of Derivatives : Synthesis of new derivatives to enhance efficacy and specificity against targeted diseases.

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJOXVLRFWKBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.